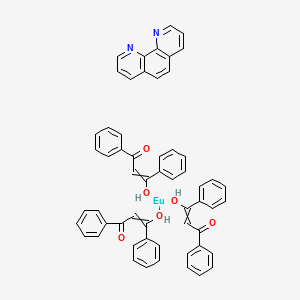
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline: is a coordination compound that combines europium with organic ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The combination of europium with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline results in a complex that exhibits unique photophysical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline typically involves the coordination of europium ions with the organic ligands. One common method is the reaction of europium salts (such as europium chloride) with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions, purification steps such as recrystallization, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of 3-hydroxy-1,3-diphenylprop-2-en-1-one.
Reduction: Reduction reactions can occur at the carbonyl group of 3-hydroxy-1,3-diphenylprop-2-en-1-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted phenanthroline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a luminescent probe in various chemical analyses due to its strong emission properties. It is also employed in the synthesis of other coordination compounds .
Biology: In biological research, the compound serves as a fluorescent marker for imaging and tracking biological molecules. Its luminescent properties make it suitable for use in fluorescence microscopy .
Industry: Industrially, the compound is used in the manufacture of light-emitting devices, such as LEDs and display screens, due to its efficient luminescence .
Mecanismo De Acción
The luminescent properties of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline are primarily due to the europium ion. When the compound absorbs light, the energy is transferred to the europium ion, which then emits light at a characteristic wavelength. The organic ligands (3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline) play a crucial role in sensitizing the europium ion and enhancing its luminescence .
Comparación Con Compuestos Similares
Europium;dibenzoylmethane;1,10-phenanthroline: This compound also exhibits strong luminescence but may have different emission wavelengths and intensities.
Europium;acetylacetone;1,10-phenanthroline: Another luminescent europium complex with distinct photophysical properties.
Uniqueness: The unique combination of 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline with europium results in a compound with specific emission characteristics that can be fine-tuned for various applications. Its strong luminescence and stability make it particularly valuable in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C57H44EuN2O6 |
|---|---|
Peso molecular |
1004.9 g/mol |
Nombre IUPAC |
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H; |
Clave InChI |
DYKOLWWJTALFFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


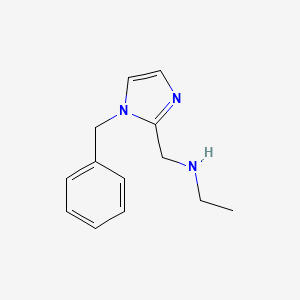
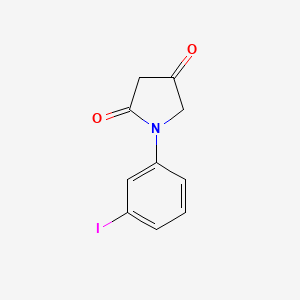

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
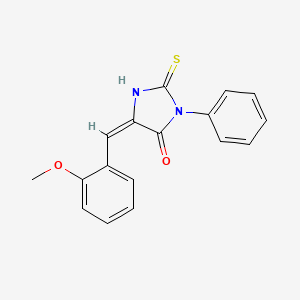
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

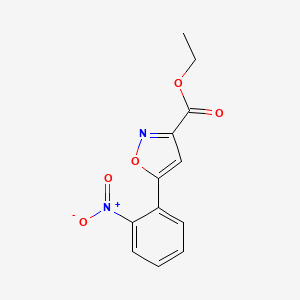

![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
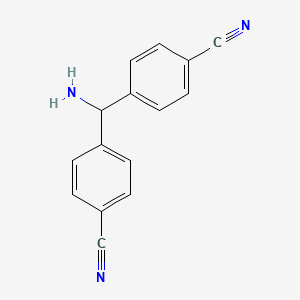
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
